

Application Note: Ultra-Performance Convergence Chromatography for Rapid Benalaxyl Enantioseparation

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Compound of Interest

Compound Name: (+)-Benalaxyl

Cat. No.: B1667975

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Abstract

This application note details a robust and environmentally friendly method for the enantioseparation of the fungicide Benalaxyl using Ultra-Performance Convergence Chromatography (UPC²). A baseline separation of Benalaxyl enantiomers was achieved in under 5 minutes, demonstrating a significant improvement in throughput compared to traditional normal-phase HPLC methods.[1] The method utilizes a chiral stationary phase with a mobile phase consisting of compressed carbon dioxide and an alcohol co-solvent, offering a greener alternative by reducing the consumption of hazardous organic solvents.[1] This rapid and efficient method is suitable for high-throughput screening, quality control, and environmental monitoring of Benalaxyl enantiomers.

Introduction

Benalaxyl is a systemic fungicide widely used in agriculture. As a chiral compound, its enantiomers can exhibit different biological activities and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for regulatory purposes, environmental fate studies, and the development of enantiomerically enriched products. Traditional chromatographic methods for chiral separations, such as normal-phase HPLC, often involve long analysis times and the use of large volumes of toxic organic solvents.[2]

Ultra-Performance Convergence Chromatography (UPC²) is a separation technique that uses compressed CO₂ as the primary mobile phase, offering an orthogonal selectivity to reversed-phase LC.[3] This technique combines the ease of use of reversed-phase chromatography with the powerful selectivity of normal-phase chromatography, making it particularly well-suited for the separation of isomers and enantiomers.[3] This application note presents a detailed protocol for the enantioseparation of Benalaxyl using a Waters ACQUITY UPC² system, providing researchers, scientists, and drug development professionals with a reliable and efficient analytical method.

Experimental

Instrumentation and Consumables

- System: Waters ACQUITY UPC² System with PDA detector
- Column: Chiralpak IA-3, 4.6 x 150 mm, 3-μm (based on successful separation of similar fungicides[4])
- Mobile Phase A: CO₂
- Mobile Phase B (Co-solvent): Ethanol
- Sample Diluent: Methanol
- Vials: Amber glass vials with PTFE septa

Sample Preparation

A stock solution of racemic Benalaxyl (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with methanol to the desired concentrations. For the analysis of Benalaxyl in environmental matrices such as tobacco and soil, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and purification method is recommended prior to UPC² analysis.[1]

Results and Discussion

The developed UPC² method successfully achieved baseline separation of the Benalaxyl enantiomers in approximately 5 minutes.[1] The use of a polysaccharide-based chiral stationary

phase provided excellent enantioselectivity. The method demonstrated good linearity, precision, and accuracy, making it suitable for quantitative analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the UPC² method for Benalaxyl enantioseparation, as reported in the literature.^[1]

Parameter	Value
Linearity Range	10-250 ng/mL
Coefficient of Determination (r^2)	> 0.99
Recoveries in Tobacco and Soil	77.1-98.4%
Relative Standard Deviations (RSDs)	< 5.0%
Limit of Detection (LOD)	0.43-0.72 µg/kg
Limit of Quantification (LOQ)	1.25-2.15 µg/kg

Protocols

UPC² System Preparation Protocol

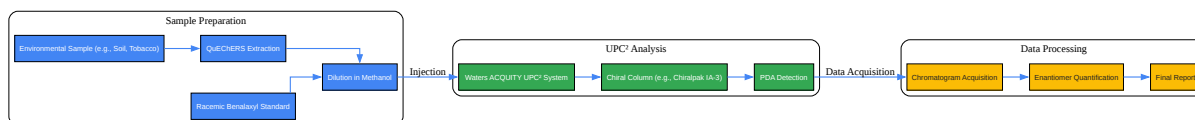
- Ensure the CO₂ supply is adequate and the cylinder pressure is within the safe operating range.
- Prime the co-solvent pump with ethanol.
- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

Benalaxyl Enantioseparation Protocol

- Instrumental Conditions:
 - Column: Chiralpak IA-3, 4.6 x 150 mm, 3-µm
 - Mobile Phase:

- A: CO₂
- B: Ethanol
- Flow Rate: 3.0 mL/min
- Back Pressure: 2000 psi
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- PDA Detection: 225 nm
- Run Time: 5 minutes
- Gradient Elution Program:
 - A linear gradient is recommended for optimal separation. A suggested starting gradient is 5% to 20% B over 3 minutes, hold at 20% B for 1 minute, and then return to initial conditions.
- Inject the prepared Benalaxyl standard or sample extract.
- Acquire and process the data using appropriate chromatography software.

Visualizations



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Caption: Experimental workflow for Benalaxyl enantioseparation by UPC².

Conclusion

The presented Ultra-Performance Convergence Chromatography method provides a rapid, efficient, and environmentally conscious solution for the enantioseparation of Benalaxyl. The sub-5-minute analysis time allows for high-throughput analysis, which is highly beneficial for quality control laboratories and environmental monitoring agencies.[1] The detailed protocol and suggested instrumental parameters offer a solid starting point for researchers to implement this advanced analytical technique for their specific applications.

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